N,N-二脱乙基舒尼替尼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Didesethyl Sunitinib Hydrochloride is a biochemical used for proteomics research . It is a major active metabolite of an anticancer drug sunitinib . It has a similar kinase inhibitory effect as sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib account for 42% and 24%, respectively .

Synthesis Analysis

N,N-Didesethyl Sunitinib Hydrochloride is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor .Molecular Structure Analysis

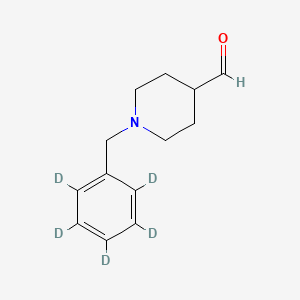

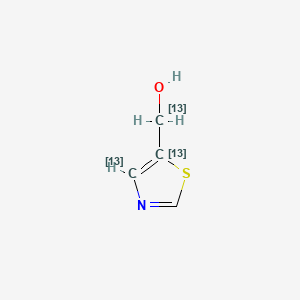

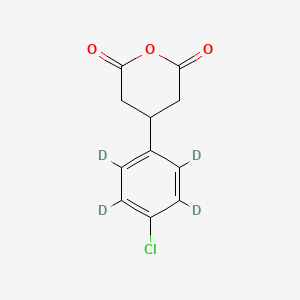

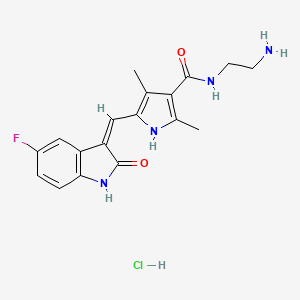

The molecular formula of N,N-Didesethyl Sunitinib Hydrochloride is C18H19FN4O2•HCl . Its molecular weight is 378.83 .Chemical Reactions Analysis

Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .Physical and Chemical Properties Analysis

N,N-Didesethyl Sunitinib Hydrochloride is a dark yellow to orange solid . It is stable and slightly soluble in DMSO and methanol when heated . It should be stored in powder form at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学研究应用

肿瘤学研究

N,N-二脱乙基舒尼替尼盐酸盐是抗癌药物舒尼替尼的主要活性代谢产物 . 它在肿瘤学研究中被用来研究舒尼替尼对受体酪氨酸激酶的影响 . 它对多种激酶具有强大的抑制活性,在治疗各种癌症方面具有潜在的治疗应用 .

多种受体酪氨酸激酶抑制剂

该化合物被认为是多种受体酪氨酸激酶的有效抑制剂 . 它被用来研究舒尼替尼对受体酪氨酸激酶的影响,并调查这些化合物在治疗各种癌症方面的潜在治疗应用 .

药理学研究

N,N-二脱乙基舒尼替尼盐酸盐作为药理学工具用于研究目的 . 它被用来研究舒尼替尼对受体酪氨酸激酶的影响,并调查这些化合物在治疗各种癌症方面的潜在治疗应用 .

抑制VEGFR、PDGFR和c-KIT

该化合物是多种受体酪氨酸激酶的有效抑制剂,包括VEGFR、PDGFR和c-KIT . 它也已知抑制FLT3和RET激酶活性,使其成为治疗由这些激酶驱动的癌症的有希望的候选药物

作用机制

Target of Action

N,N-Didesethyl Sunitinib Hydrochloride is a multi-target tyrosine kinase inhibitor . It primarily targets receptor tyrosine kinases (RTKs) such as all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play a crucial role in cellular signaling, growth, and differentiation.

Mode of Action

N,N-Didesethyl Sunitinib Hydrochloride inhibits cellular signaling by targeting multiple RTKs . By binding to these targets, it prevents the activation of the kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways involved in cell growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by N,N-Didesethyl Sunitinib Hydrochloride affects several biochemical pathways. The primary pathways affected are those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively halt tumor growth and spread.

Pharmacokinetics

N,N-Didesethyl Sunitinib Hydrochloride is a major active metabolite of the anticancer drug Sunitinib . It has a similar kinase inhibitory effect as Sunitinib . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively . Thus, N,N-Didesethyl Sunitinib accounts for one third of the therapeutic effect of oral Sunitinib .

Result of Action

The molecular and cellular effects of N,N-Didesethyl Sunitinib Hydrochloride’s action primarily involve the inhibition of cell growth and angiogenesis . By inhibiting the RTKs, the compound prevents the activation of signaling pathways that promote cell growth and the formation of new blood vessels (angiogenesis). This leads to a decrease in tumor growth and metastasis .

安全和危害

It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should be avoided . In case of accidental contact, rinse thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out the mouth with water if the person is conscious .

生化分析

Biochemical Properties

N,N-Didesethyl Sunitinib Hydrochloride plays a significant role in biochemical reactions. It is a multi-target tyrosine kinase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, exhibiting a similar kinase inhibitory effect as Sunitinib .

Cellular Effects

N,N-Didesethyl Sunitinib Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively .

Molecular Mechanism

The mechanism of action of N,N-Didesethyl Sunitinib Hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N,N-Didesethyl Sunitinib Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLBSVCHUWKNAB-MGAWDJABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)